molecular formula C5H7BrO2 B144556 Methyl 4-bromocrotonate CAS No. 1117-71-1

Methyl 4-bromocrotonate

Cat. No. B144556
CAS RN: 1117-71-1
M. Wt: 179.01 g/mol
InChI Key: RWIKCBHOVNDESJ-NSCUHMNNSA-N
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Description

Methyl 4-bromocrotonate is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and polymer chemistry. It is known for its ability to undergo various chemical reactions, making it a versatile building block in the synthesis of complex molecules.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a method for the synthesis of a Schiff base compound related to this compound has been reported, which involves the reaction of 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . Another study describes the polymerization of methyl crotonate using Lewis pairs, which could be relevant to the synthesis of polymers derived from this compound .

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been determined using X-ray crystallography. For example, the crystal structure of a 4-bromo-2,2,3-trimethyl-1-phenylphosphetan 1-oxide was elucidated, providing insights into the stereochemistry and molecular conformation of such compounds .

Chemical Reactions Analysis

This compound is known to participate in various chemical reactions. A study has reported the nickel-catalyzed C-Br/C-H bis-phenylation of this compound, which is a stereoselective process yielding methyl (E)-3,4-diphenylbut-2-enoate . Additionally, the kinetics and mechanism of the pyrolysis elimination of this compound have been investigated, revealing that the reaction follows a first-order rate law and suggesting an intimate ion pair-type of mechanism .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, related studies can offer some insights. The physical properties such as melting points, boiling points, and solubility can be inferred from similar compounds. The chemical properties, including reactivity and stability, can be deduced from the reactions and mechanisms described in the studies [1-6].

Scientific Research Applications

  • Catalytic Reactions : Methyl 4-bromocrotonate is used in nickel-catalyzed C-Br/C-H bis-phenylation reactions. This process provides a way to create methyl (E)-3,4-diphenylbut-2-enoate, a significant building block in synthetic chemistry (Funicello et al., 2015).

  • Synthesis of HIV-1 Protease Inhibitors : It is utilized in Suzuki coupling protocols to synthesize methyl 4-arylcrotonates, which are crucial in developing unconventional cores of HIV-1 protease inhibitors (Chiummiento et al., 2012).

  • Pheromone Synthesis : The compound plays a role in synthesizing pheromones like methyl (2E,4Z)-2,4-decadienoate, which is a component of the sex pheromone of the bark beetle Pityogenes chalcographus (Maxim et al., 2003).

  • Preparation of Bioactive Compounds : It's used in the asymmetric synthesis of branched-chain analogs of azapyranoses, contributing to the creation of bioactive molecules (Budzińska & Sas, 2001).

  • Pharmaceutical Intermediate Synthesis : this compound is involved in enoate reductase-mediated synthesis of intermediates like methyl (S)-2-bromobutanoate, essential for creating certain chiral drugs (Brenna et al., 2012).

  • Nanoparticle Production : The compound is used in palladium nanoparticle synthesis for ligand-free Suzuki-type cross-coupling reactions (Bonis et al., 2017).

Mechanism of Action

Target of Action

Methyl 4-bromocrotonate is a synthetic intermediate . It has been used in the synthesis of irreversible inhibitors of EGFR and HER-2 tyrosine kinases . These kinases are the primary targets of this compound. EGFR and HER-2 are proteins that play a crucial role in cell signaling pathways that regulate cell growth, survival, and differentiation .

Mode of Action

As a synthetic intermediate used in the synthesis of irreversible inhibitors of egfr and her-2 tyrosine kinases, it can be inferred that it contributes to the formation of compounds that bind to these kinases, inhibiting their activity and thus disrupting the signaling pathways they control .

Biochemical Pathways

Given its role in the synthesis of inhibitors for egfr and her-2, it can be inferred that it impacts pathways related to cell growth, survival, and differentiation .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , and its density is 1.522 g/mL at 25 °C . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

Given its use in the synthesis of irreversible inhibitors of egfr and her-2 tyrosine kinases, it can be inferred that the compounds it helps create can lead to the inhibition of these kinases, potentially leading to the disruption of cell growth and survival pathways .

Action Environment

It’s known that the compound should be stored at 2-8°c , indicating that temperature can affect its stability. Furthermore, it’s slightly soluble in water , which could influence its distribution and efficacy in aqueous environments.

Safety and Hazards

Methyl 4-bromocrotonate is classified as a combustible liquid . It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and keeping cool .

properties

IUPAC Name

methyl (E)-4-bromobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7BrO2/c1-8-5(7)3-2-4-6/h2-3H,4H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIKCBHOVNDESJ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID601304209
Record name Methyl (2E)-4-bromo-2-butenoate
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Molecular Weight

179.01 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Methyl 4-bromocrotonate
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CAS RN

6000-00-6, 1117-71-1
Record name Methyl (2E)-4-bromo-2-butenoate
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Record name 2-Butenoic acid, 4-bromo-, methyl ester
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Record name Methyl 4-bromocrotonate
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Record name 2-Butenoic acid, 4-bromo-, methyl ester
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Record name Methyl (2E)-4-bromo-2-butenoate
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Record name Methyl 4-bromocrotonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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